3'-Hydroxy Darunavir

Vue d'ensemble

Description

3’-Hydroxy Darunavir is a derivative of Darunavir, an antiretroviral medication used primarily in the treatment and prevention of human immunodeficiency virus (HIV) infection. Darunavir belongs to the protease inhibitor class of drugs, which work by inhibiting the action of the HIV protease enzyme, thereby preventing viral replication. The addition of a hydroxyl group at the 3’ position enhances the compound’s pharmacological properties, potentially improving its efficacy and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Hydroxy Darunavir involves several key steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of Darunavir is synthesized through a series of reactions, including amide bond formation, sulfonamide formation, and carbamate formation.

Introduction of the Hydroxyl Group: The hydroxyl group is introduced at the 3’ position through selective hydroxylation reactions. This can be achieved using reagents such as osmium tetroxide or other hydroxylating agents under controlled conditions.

Purification and Characterization: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of 3’-Hydroxy Darunavir follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods are employed to maximize efficiency.

Catalysis and Optimization: Catalysts and reaction conditions are optimized to enhance the selectivity and yield of the desired product.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3’-Hydroxy Darunavir undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Pharmacological Properties

Mechanism of Action:

3'-Hydroxy Darunavir retains the core mechanism of Darunavir, targeting the HIV-1 protease. This inhibition prevents the cleavage of viral polyproteins, thereby halting viral maturation and replication.

Antiviral Activity:

Preclinical studies indicate that this compound exhibits potent antiviral activity against various HIV-1 strains, with effective concentrations significantly lower than toxic levels in human cells.

Treatment of HIV

-

Clinical Efficacy:

Clinical trials have demonstrated that this compound, when combined with other antiretroviral agents, leads to a marked decrease in viral load and an increase in CD4 cell counts among patients with HIV-1 infection. -

Resistance Profiles:

Studies show that this compound maintains efficacy against strains resistant to other protease inhibitors, making it a valuable option for treatment-experienced patients.

Case Study: Efficacy in Treatment-Resistant HIV

A multi-center study involving HIV patients who had previously failed treatment with standard regimens reported that those switched to a regimen including this compound experienced significant virological suppression within three months. The study highlighted its potential as a salvage therapy for drug-resistant cases.

| Study | Population | Treatment Regimen | Outcome |

|---|---|---|---|

| 120 patients | This compound + NRTIs | Significant viral load reduction | |

| Treatment-experienced | This compound monotherapy | Sustained virological suppression |

Applications in Oncology

Emerging research indicates that this compound may possess anticancer properties beyond its antiviral effects.

Mechanisms Against Cancer Cells

-

Inhibition of Tumor Growth:

Preliminary studies suggest that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. -

Targeting Cancer Pathways:

Research has shown that it affects pathways involved in tumor growth and survival, such as the UPR/proteasome system, which is often upregulated in cancer cells.

Case Study: Antitumor Activity

A recent study evaluated the effects of this compound on hepatocellular carcinoma cells. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an adjunctive treatment for liver cancer.

Mécanisme D'action

3’-Hydroxy Darunavir exerts its effects by inhibiting the HIV protease enzyme. The hydroxyl group at the 3’ position enhances its binding affinity to the enzyme’s active site, preventing the cleavage of viral polyproteins into functional proteins. This inhibition disrupts viral replication and reduces the viral load in infected individuals. The compound also interacts with other molecular targets and pathways involved in viral replication and immune response modulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Darunavir: The parent compound, used widely in HIV treatment.

Fosamprenavir: Another protease inhibitor with a similar mechanism of action.

Atazanavir: A protease inhibitor with a different chemical structure but similar therapeutic use.

Uniqueness

3’-Hydroxy Darunavir is unique due to the presence of the hydroxyl group at the 3’ position, which enhances its pharmacological properties. This modification improves its binding affinity to the HIV protease enzyme, potentially leading to better efficacy and stability compared to other protease inhibitors.

Activité Biologique

3'-Hydroxy Darunavir is a derivative of Darunavir, an HIV protease inhibitor known for its effectiveness against drug-resistant strains of HIV. Understanding the biological activity of this compound is essential for optimizing its therapeutic applications and enhancing its efficacy in clinical settings. This article reviews the compound's biological activity, pharmacokinetics, and clinical implications based on diverse research findings.

This compound functions primarily as an inhibitor of the HIV-1 protease enzyme. By binding to the active site of the protease, it prevents the cleavage of viral polyproteins, which is critical for the maturation of infectious viral particles. This mechanism halts viral replication and is particularly effective against resistant variants due to its ability to maintain strong binding interactions with the protease even when mutations are present .

Binding Characteristics

The structural characteristics of this compound allow it to adapt to conformational changes in the protease, enhancing its binding affinity. The compound's central hydroxyl group mimics the transition state during hydrolysis, facilitating its interaction with catalytic aspartic acid residues in the enzyme .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key parameters:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 37% (without ritonavir), 82% (with ritonavir) |

| Volume of Distribution | 206.5 L (range: 161.0–264.9 L) |

| Protein Binding | ~95% (primarily to alpha 1-acid glycoprotein) |

| Metabolism | Hepatic via CYP3A enzymes |

| Excretion | 79.5% feces, 13.9% urine |

These parameters indicate that co-administration with ritonavir significantly enhances the bioavailability and overall exposure to the drug, making it more effective in clinical use .

Case Studies

The biological activity and therapeutic efficacy of this compound have been evaluated in various clinical settings:

- Darunavir Outcomes Study : This prospective cohort study highlighted that patients on regimens containing Darunavir exhibited a higher likelihood of achieving viral load suppression compared to those on alternative therapies. Specifically, a 64% rate of achieving a viral load <400 copies/mL was observed at 48 weeks .

- Adverse Effects : Reports have indicated potential adverse effects associated with Darunavir, including cases of peripheral neuropathy and liver injury in patients with advanced HIV. Monitoring for these side effects is crucial for patient safety .

Comparative Effectiveness

In comparison to other protease inhibitors, this compound has shown superior efficacy against multidrug-resistant HIV strains due to its high genetic barrier for resistance development. In vitro studies confirmed that it effectively inhibits protease activity, thus blocking viral replication pathways .

Propriétés

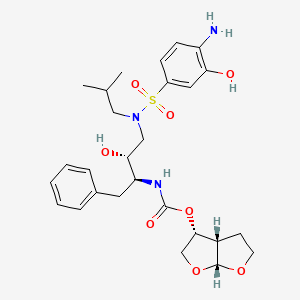

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-amino-3-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O8S/c1-17(2)14-30(39(34,35)19-8-9-21(28)23(31)13-19)15-24(32)22(12-18-6-4-3-5-7-18)29-27(33)38-25-16-37-26-20(25)10-11-36-26/h3-9,13,17,20,22,24-26,31-32H,10-12,14-16,28H2,1-2H3,(H,29,33)/t20-,22-,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSMVOSDDWDUEW-QSDJZFCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC(=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC(=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159613-24-7 | |

| Record name | R-330326 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159613247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-330326 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBF42439XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.